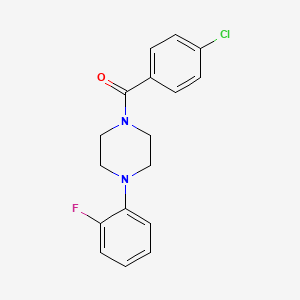
N-(1-adamantyl)-N'-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ADU or Aduro Urea , is a synthetic organic compound. Its chemical structure comprises an adamantane (adamantyl) moiety linked to a pyrazole ring via a urea linkage. Let’s break it down:
Adamantane: A rigid, cage-like hydrocarbon structure derived from adamantane, which imparts steric bulk and stability.
Pyrazole: A five-membered heterocyclic ring containing two nitrogen atoms.
Preparation Methods
a. Synthetic Routes: Several synthetic routes lead to ADU, but a common approach involves the reaction of 1-adamantylamine with 1-ethyl-3,5-dimethylpyrazole-4-carbonyl chloride. The urea linkage forms during this reaction. The overall process can be summarized as follows:
1-adamantylamine+1-ethyl-3,5-dimethylpyrazole-4-carbonyl chloride→ADU
b. Industrial Production: Industrial production methods typically involve large-scale synthesis using optimized conditions. These methods ensure high yields and purity.
Chemical Reactions Analysis
ADU participates in various chemical reactions:
Oxidation: ADU can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: Reduction of ADU may yield different derivatives.
Substitution: Substituting functional groups on the adamantane or pyrazole portions modifies ADU’s properties.
Common reagents include oxidants (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and nucleophiles (e.g., amines).
Scientific Research Applications
ADU finds applications in diverse fields:
Immunotherapy: ADU acts as a Toll-like receptor 5 (TLR5) agonist, stimulating immune responses. It enhances antitumor immunity and is investigated for cancer immunotherapy.
Antiviral Properties: Research explores ADU’s potential against viral infections.
Anti-inflammatory Effects: ADU modulates inflammatory pathways.
Materials Science: ADU derivatives contribute to materials with unique properties.
Mechanism of Action
ADU’s mechanism involves TLR5 activation, leading to cytokine release, dendritic cell maturation, and enhanced immune surveillance. It engages innate and adaptive immune responses.
Comparison with Similar Compounds
ADU stands out due to its adamantane-pyrazole-urea scaffold. Similar compounds include:
Imiquimod: Another TLR agonist used in dermatology.
Resiquimod: Structurally related to ADU.
Properties
Molecular Formula |
C18H28N4O |
|---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
1-(1-adamantyl)-3-(1-ethyl-3,5-dimethylpyrazol-4-yl)urea |
InChI |
InChI=1S/C18H28N4O/c1-4-22-12(3)16(11(2)21-22)19-17(23)20-18-8-13-5-14(9-18)7-15(6-13)10-18/h13-15H,4-10H2,1-3H3,(H2,19,20,23) |
InChI Key |
MTZPJXLNQQFIBO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(=N1)C)NC(=O)NC23CC4CC(C2)CC(C4)C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


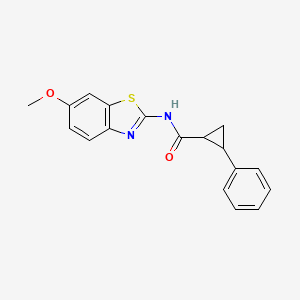
![3,3'-sulfanediylbis[N-(4-phenylbutan-2-yl)propanamide]](/img/structure/B10973006.png)
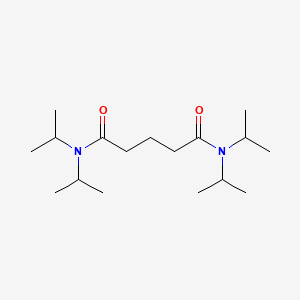
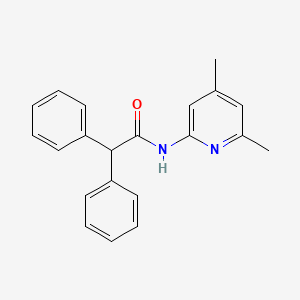
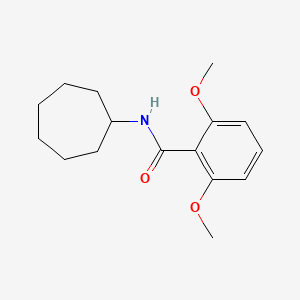
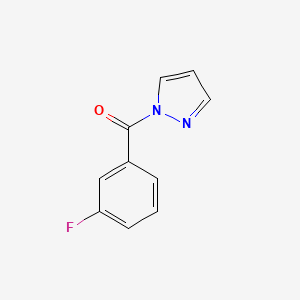
![4-chloro-N-[3-(dimethylamino)propyl]-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide](/img/structure/B10973029.png)
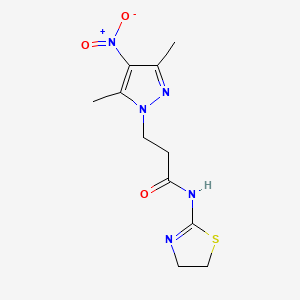
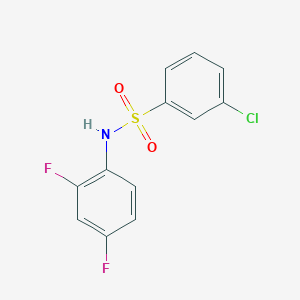
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-{[5-(propan-2-yl)-4-propyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10973047.png)
![11-(4-butoxyphenyl)-10-hexanoyl-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10973051.png)
methanone](/img/structure/B10973052.png)

